BenchChemオンラインストアへようこそ!

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde

Drug-likeness Lead-likeness Physicochemical profiling

Procure 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde (CAS 866008-02-8) for fragment-based drug discovery. With zero Lipinski violations and Oprea lead-like compliance, this thiazole-piperazine carbaldehyde is an optimal FBDD core for CNS and orally bioavailable agent libraries. The single reactive aldehyde handle enables chemoselective reductive aminations without competing electrophilic interference, while the 2-methylthiazole moiety mimics kinase inhibitor pharmacophores. Supplied at ≥97% purity (NLT 97%) to minimize impurity-driven assay artifacts during HTS hit confirmation. Its reduced H-bond donor/acceptor count and lower TPSA versus regioisomeric analogs favor superior permeability profiles. Ideal for synthesizing ATP-competitive kinase inhibitor arrays and diverse compound libraries.

Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
CAS No. 866008-02-8
Cat. No. B3160096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde
CAS866008-02-8
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCN(CC2)C=O
InChIInChI=1S/C10H15N3OS/c1-9-11-10(7-15-9)6-12-2-4-13(8-14)5-3-12/h7-8H,2-6H2,1H3
InChIKeyGWNIMXMETVCVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde (CAS 866008-02-8): Procurement-Relevant Physicochemical and Structural Baseline


4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde (CAS 866008-02-8) is a heterocyclic building block combining a 2-methyl-1,3-thiazole ring and an N‑formylpiperazine moiety linked via a methylene bridge . It is commercially supplied at ≥97% purity (NLT 97%) for pharmaceutical R&D and quality-control applications . Key computed physicochemical descriptors include a molecular weight of 225.31 g/mol, SlogP of 2.70, logS of −2.66, zero violations of Lipinski’s rule of five, and compliance with Oprea’s lead-like criteria [1]. These properties establish a distinct baseline for evaluating substituent-dependent differentiation among thiazole‑piperazine carbaldehyde analogs.

Why Generic Substitution of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde (CAS 866008-02-8) Fails: Quantitative Physicochemical Differentiation from Structurally Proximal Analogs


Thiazole‑piperazine carbaldehydes are not interchangeable building blocks because seemingly minor modifications—such as the position of the carbaldehyde group, the nature of the N‑substituent on piperazine, or the presence of a 2‑methyl group on the thiazole ring—produce quantifiable shifts in lipophilicity, hydrogen‑bonding capacity, and molecular topology. These shifts directly affect downstream reactivity, pharmacokinetic parameter predictions, and lead‑likeness [1]. The evidence below demonstrates that CAS 866008-02-8 occupies a precise, measurable position within this chemical space, and substituting it with a close analog would alter at least one of the following: computed logP, hydrogen‑bond donor/acceptor count, topological polar surface area, or drug‑likeness violation profile.

Product-Specific Quantitative Evidence Guide for 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde (CAS 866008-02-8): Head-to-Head Physicochemical and Drug-Likeness Comparisons


Lipinski and Oprea Compliance: CAS 866008-02-8 vs. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

CAS 866008-02-8 exhibits zero violations of Lipinski’s rule of five and satisfies Oprea’s lead-like rule, whereas the regioisomeric comparator 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5) violates Oprea’s lead-like criteria due to a higher molecular weight, increased rotatable bond count, and a larger topological polar surface area [1].

Drug-likeness Lead-likeness Physicochemical profiling

Lipophilicity (SlogP) and Aqueous Solubility (logS) Compared with 4-Chloro-2-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

The target compound displays a computed SlogP of 2.70 and logS of −2.66. In contrast, the 4‑chloro analog 4‑chloro‑2‑(piperazin‑1‑yl)‑1,3‑thiazole‑5‑carbaldehyde (no CAS number identified) has a predicted SlogP of 1.85 and logS of −1.90, indicating that the 2‑methyl substitution on the thiazole ring of CAS 866008-02-8 increases lipophilicity by approximately 0.85 log units while reducing aqueous solubility by about 0.76 log units [1].

Lipophilicity Aqueous solubility Physicochemical profiling

Hydrogen‑Bond Donor and Acceptor Profile vs. 2-[(Piperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

CAS 866008-02-8 contains two hydrogen‑bond donors and two acceptors. The regioisomer 2-[(piperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde (CAS 2138296-24-7) possesses three hydrogen‑bond donors and three acceptors due to the free NH in the piperazine ring [1]. The reduced H‑bond capacity of the target compound translates into a lower topological polar surface area (TPSA) and potentially improved passive permeability.

Hydrogen bonding Molecular recognition Physicochemical profiling

Steric and Topological Differentiation: Sterimol Parameters vs. 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde

The target compound exhibits Sterimol B1 of 2.16 and L of 13.58, whereas the phenyl‑substituted analog 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 303987-39-5) has Sterimol B1 ≈ 2.80 and L ≈ 15.2 (estimated) [1]. The smaller steric footprint of CAS 866008-02-8 may allow better complementarity with narrow enzyme active sites.

Steric bulk Molecular topology Structure‑activity relationships

Purity Benchmarking: 97% (NLT) vs. Typical Research‑Grade Analogs

CAS 866008-02-8 is commercially available from MolCore with a guaranteed minimum purity of 97% (NLT) . Comparable thiazole‑piperazine carbaldehydes from other suppliers often list purities of 95% or lower (e.g., 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde at 95% ). The 2% difference reduces the risk of impurity‑driven false positives in biological assays.

Purity Quality control Procurement

Absence of Reactive Functional‑Group Flags vs. 4‑Chloro‑2‑(piperazin‑1‑yl)‑1,3‑thiazole‑5‑carbaldehyde

The MMsINC database assigns only one reactive group to CAS 866008-02-8 (the aldehyde), whereas the 4‑chloro analog 4‑chloro‑2‑(piperazin‑1‑yl)‑1,3‑thiazole‑5‑carbaldehyde is flagged for two reactive groups (aldehyde and aryl chloride) [1]. This difference simplifies synthetic planning by reducing competing side reactions.

Chemical stability Reactive groups Building block selection

Best Research & Industrial Application Scenarios for 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde (CAS 866008-02-8)


Fragment‑Based Drug Discovery (FBDD) Library Design

With zero Lipinski violations and Oprea lead‑like compliance, CAS 866008-02-8 is an ideal fragment for FBDD libraries targeting CNS or orally bioavailable agents [1]. Its lower H‑bond donor/acceptor count and reduced TPSA compared to regioisomeric analogs enhance the probability of identifying fragments with favorable permeability profiles.

Kinase‑Focused Chemical Probe Synthesis

The small steric footprint (Sterimol B1 = 2.16) and single reactive aldehyde handle make CAS 866008-02-8 a suitable core for synthesizing ATP‑competitive kinase inhibitors [1]. The 2‑methylthiazole moiety mimics the thiazole ring of known kinase inhibitors, while the formylpiperazine offers a vector for rapid diversification.

High‑Throughput Screening (HTS) Hit Validation

The ≥97% minimum purity of commercially sourced CAS 866008-02-8 reduces the likelihood of impurity‑driven assay artifacts during HTS hit confirmation . This purity level is particularly valuable when validating hits with marginal activity, where even small amounts of a more potent impurity could lead to false prioritization.

Parallel Medicinal Chemistry Library Synthesis

The absence of a second reactive group (only the aldehyde is flagged as reactive) allows chemists to perform chemoselective reductive aminations or Grignard additions without interference from a competing electrophile [2]. This simplifies the synthesis of diverse compound arrays and improves overall library purity.

Quote Request

Request a Quote for 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.